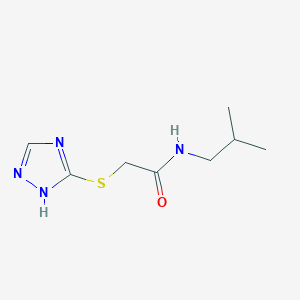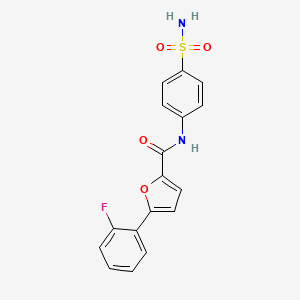
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide (MPA) is a potent, selective and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the family of triazole sulfonamides, which are known for their ability to inhibit AChE. MPA has been used extensively for the study of AChE and its role in various biochemical processes. It is also used in the development of new drugs for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Wirkmechanismus
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a non-competitive inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increased level of neurotransmission.
Biochemical and Physiological Effects
The inhibition of AChE by N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and increased levels of learning and memory. Additionally, it has been shown to increase the levels of glutamate in the brain, resulting in increased levels of excitatory neurotransmission. Finally, it has been shown to reduce the levels of amyloid-beta in the brain, which is associated with the development of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments has several advantages. It is a potent and selective inhibitor of AChE, meaning that it can be used to study the effects of AChE inhibition in a very specific manner. Additionally, it is relatively easy to synthesize, making it an ideal tool for laboratory experiments. On the other hand, the use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments also has some limitations. It is a non-competitive inhibitor, meaning that it can only be used to study the effects of AChE inhibition in a non-competitive manner. Additionally, it is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it remains active.
Zukünftige Richtungen
1. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on other enzymes, such as monoamine oxidase (MAO).
2. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on neuronal plasticity and synaptogenesis.
3. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for other neurodegenerative disorders, such as Parkinson’s disease.
4. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on cognitive function in healthy individuals.
5. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of Alzheimer’s disease in animal models.
6. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the expression of genes involved in synaptic plasticity.
7. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for depression and anxiety.
8. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of addiction.
9. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of other neurological disorders, such as autism.
10. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for age-related cognitive decline.
Synthesemethoden
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is synthesized by the reaction of 2-methylpropylsulfonyl chloride and 4H-1,2,4-triazol-3-ylsulfanylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. The reaction is complete in approximately 1 hour and the product is isolated by filtration. The yield of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is approximately 80%.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used extensively in biochemical and physiological research. It has been used to study the mechanism of action of AChE, as well as its role in various biochemical processes. It has also been used to study the effects of AChE inhibition on neurotransmission, as well as the effects of AChE inhibition on learning and memory. Additionally, N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used to study the effects of AChE inhibition on the development of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-6(2)3-9-7(13)4-14-8-10-5-11-12-8/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXZAKDWPVBNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)
![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)
![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423313.png)

![2-[2-({4-amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B6423342.png)
![2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423350.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)